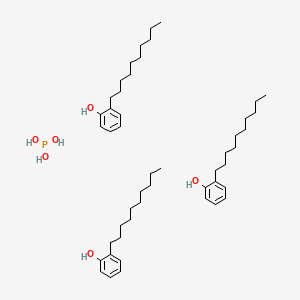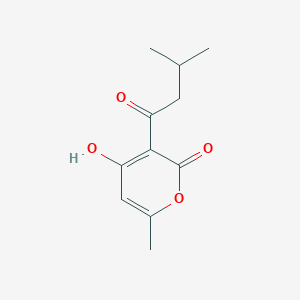
4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-(3-methylbutanol)-2H-pyran-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the 3-methylbutanoyl group, which may result in different biological activities.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Similar structure but with an acetyl group instead of a 3-methylbutanoyl group.
4-Hydroxy-6-methyl-3-(3-methylbutyl)-2H-pyran-2-one: Similar structure but with a different substituent on the pyranone ring.
Uniqueness
4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyl group, a methyl group, and a 3-methylbutanoyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
69793-65-3 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-3-(3-methylbutanoyl)pyran-2-one |
InChI |
InChI=1S/C11H14O4/c1-6(2)4-8(12)10-9(13)5-7(3)15-11(10)14/h5-6,13H,4H2,1-3H3 |
Clave InChI |
DHXXJSUXCXRUSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


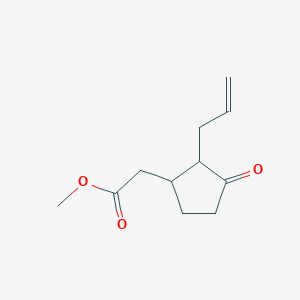

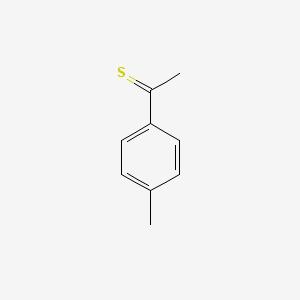
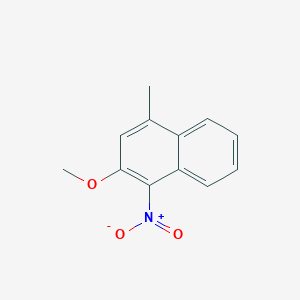
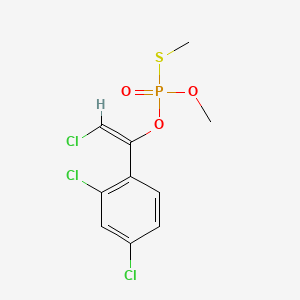
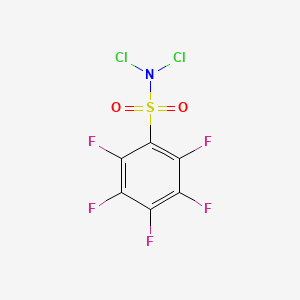

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
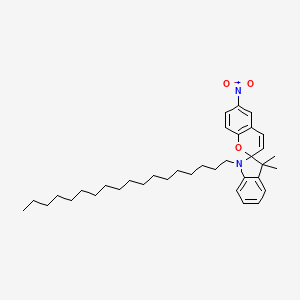
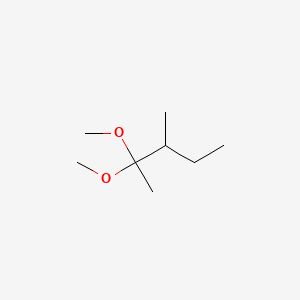
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
